Einecs 245-295-9
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 245-295-9 is a unique identifier for a chemical substance registered in the European Union’s inventory of commercially available compounds. Based on analogous entries in the evidence (e.g., quaternary ammonium compounds in EINECS, such as [91081-09-3] ), EINECS 245-295-9 may belong to a class of surfactants, fluorinated compounds, or industrial intermediates. Its regulatory status and applications would depend on its structural and functional properties, which are critical for comparison with similar compounds.
Properties
CAS No. |
22886-34-6 |
|---|---|
Molecular Formula |
C18H24N5O13P |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)15-13(28)11(26)8(35-15)6-33-37(31,32)36-14-12(27)7(5-24)34-16(14)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
LMZJQZFJJNJBSQ-NCOIDOBVSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 245-295-9 involves specific synthetic routes and reaction conditions. One common method includes a catalyzed transesterification reaction. This process involves mixing Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate and triethylene glycol in a reactor. A catalyst is then added to the mixture, and the temperature is raised to trigger the transesterification reaction, resulting in the formation of the compound . This method is efficient, eco-friendly, and offers high product yield and purity.
Chemical Reactions Analysis
Einecs 245-295-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxidized derivatives, while in reduction reactions, it may yield reduced forms .
Scientific Research Applications
Einecs 245-295-9 has a wide range of scientific research applications. In chemistry, it is used as a stabilizer in polymer production to protect against thermal oxidative degradation . In biology and medicine, it is studied for its potential antioxidant properties and its role in inhibiting oxidation reactions. Industrially, it is used in the production of various polymers and as an additive in food packaging materials to ensure safety and stability .
Mechanism of Action
The mechanism of action of Einecs 245-295-9 involves its ability to scavenge free radicals and inhibit oxidation reactions. This is achieved through its unique molecular structure, which allows it to interact with and neutralize reactive oxygen species. The compound targets specific molecular pathways involved in oxidative stress, thereby protecting cells and materials from oxidative damage .
Comparison with Similar Compounds
Key Research Findings
Similarity Networks : Fluorinated EINECS compounds exhibit dense clustering in chemical space, enabling efficient read-across predictions .
Regulatory Implications : Compounds with ≥70% structural similarity to regulated substances (e.g., PFOS) may face stricter scrutiny .
Performance Trade-offs: Fluorinated analogs like this compound often outperform non-fluorinated surfactants in stability but pose higher environmental risks .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Einecs 245-295-9, and how should inconsistencies in data be resolved?
To ensure robust characterization, combine nuclear magnetic resonance (NMR; 1H and 13C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Cross-validate spectral data against established databases (e.g., PubChem, Reaxys) and peer-reviewed studies. For unresolved discrepancies, repeat analyses under controlled conditions (e.g., standardized solvent systems) and employ supplementary techniques like X-ray crystallography or elemental analysis .
Q. How should researchers design a reproducible synthesis protocol for this compound?
Adopt a stepwise approach:
Literature Review : Identify published routes (e.g., Grignard reactions, catalytic hydrogenation) and note critical variables (temperature, solvent polarity).
Pilot Trials : Conduct small-scale reactions to test feasibility.
Documentation : Record exact conditions (e.g., molar ratios, stirring speed) in line with the Beilstein Journal of Organic Chemistry guidelines for replicability .
Validation : Compare yield and purity metrics across three independent trials using ANOVA to assess statistical significance .
Advanced Research Questions
Q. What methodological frameworks are effective for resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
Apply a hybrid validation strategy:
- Experimental : Re-run assays under controlled conditions (e.g., inert atmosphere) to exclude environmental interference.
- Computational : Refine density functional theory (DFT) models by incorporating solvent effects or alternative basis sets.
- Statistical Analysis : Use Bland-Altman plots to quantify systematic biases between predicted and observed outcomes .
Q. How can researchers systematically investigate the compound’s stability under varying pH and temperature conditions?
Design a factorial experiment:
- Variables : pH (4–10), temperature (25°C–60°C), exposure time (0–72 hours).
- Response Metrics : Degradation products (HPLC-MS), structural integrity (FT-IR).
- Data Interpretation : Apply principal component analysis (PCA) to identify dominant degradation pathways. Report confidence intervals for kinetic parameters (e.g., half-life) .
Q. What strategies are recommended for integrating multi-omics data (e.g., metabolomics, proteomics) to study this compound’s biological interactions?
Data Harmonization : Normalize datasets using z-scores or quantile normalization.
Network Analysis : Construct interaction networks via tools like Cytoscape, highlighting nodes (proteins/metabolites) with significant fold changes.
Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm hypothesized targets. Cross-reference with pathway databases (KEGG, Reactome) .
Q. How should researchers address low reproducibility in catalytic applications of this compound?
- Controlled Replicates : Perform ≥5 independent trials under identical conditions.
- Error Source Analysis : Use Ishikawa diagrams to trace variability (e.g., catalyst loading, moisture levels).
- Reporting Standards : Follow the STARD guidelines for transparent data presentation, including raw datasets as supplementary materials .
Methodological Guidelines
- Ethical Data Practices : Pre-register experimental designs on platforms like Open Science Framework to mitigate publication bias .
- Statistical Rigor : Report effect sizes (Cohen’s d) and power analyses to justify sample sizes .
- Cross-Disciplinary Collaboration : Engage computational chemists and statisticians early to refine hypotheses and analytical pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
